molecular formula C8H8ClN3O B11899465 2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11899465
M. Wt: 197.62 g/mol
InChI Key: HUPFYZCEEFYEJO-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position of the pyrrolo[3,2-d]pyrimidine core.

Preparation Methods

The synthesis of 2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 2-chloro-4-methoxy-5-methylpyrimidine with a suitable pyrrole derivative in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways that are critical for cancer cell proliferation and survival .

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

2-chloro-4-methoxy-5-methylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C8H8ClN3O/c1-12-4-3-5-6(12)7(13-2)11-8(9)10-5/h3-4H,1-2H3

InChI Key

HUPFYZCEEFYEJO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC(=N2)Cl)OC

Origin of Product

United States

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